
In-depth Technical Guide: 2-Methylcyclobutan-1-
one

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-methylcyclobutan-1-one

Cat. No.: B075487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
Parameter Value

IUPAC Name 2-methylcyclobutan-1-one[1]

CAS Number 1517-15-3[1][2]

Molecular Formula C₅H₈O[1][2]

Molecular Weight 84.12 g/mol [1][2]

SMILES CC1CCC1=O[2]

InChIKey YQENJRQBTHILBT-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data
A summary of key physicochemical properties and pointers to spectroscopic data are provided

below.
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Property Value/Information

Appearance Solid[2]

Predicted XlogP 0.6[1][3]

13C NMR Spectroscopy Data available in spectral databases.[1]

Mass Spectrometry (GC-MS) Data available in spectral databases.[1]

Predicted Collision Cross Section (CCS) Adduct

[M+H]⁺

[M+Na]⁺

[M-H]⁻

[M+NH₄]⁺

[M+K]⁺

[M]⁺

[M]⁻

(Data from PubChemLite)[3]

Synthesis and Reactivity
2-Methylcyclobutan-1-one, as a substituted cyclobutanone, can be synthesized through

various methods, with [2+2] cycloaddition reactions being a prominent approach. The reactivity

of this compound is largely dictated by the strained four-membered ring and the presence of

the carbonyl group.

Experimental Protocols
Synthesis via [2+2] Cycloaddition of a Keteneiminium Salt and Ethylene (General Procedure)

This method provides a general framework for the synthesis of 2-substituted cyclobutanones

and can be adapted for 2-methylcyclobutan-1-one.

Reagents and Equipment:
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Appropriate N-alkyl or N,N-dialkyl amide precursor

Triflic anhydride

Ethylene gas

2,6-Lutidine (or other non-nucleophilic base)

Anhydrous, non-protic solvent (e.g., dichloromethane)

Flow chemistry reactor system equipped with a gas-liquid contactor (e.g., a tube-in-tube

reactor)

Syringe pumps

Back-pressure regulator

Procedure:

Solutions of the amide precursor, triflic anhydride, and 2,6-lutidine in the chosen solvent

are prepared.

The solutions are introduced into the flow reactor system using syringe pumps.

The amide and triflic anhydride streams are mixed to form the keteneiminium salt in situ.

This reactive intermediate stream is then merged with a stream of ethylene gas in the gas-

liquid contactor.

The reaction mixture is passed through a heated reaction coil under pressure, controlled

by the back-pressure regulator, to facilitate the [2+2] cycloaddition.

The output from the reactor is collected, and the cyclobutanone product is isolated and

purified, typically by chromatography, after an appropriate workup procedure.[4][5][6]

Note: The specific amide precursor for the synthesis of 2-methylcyclobutan-1-one would be a

propionamide derivative. The yields for such reactions are reported to be good to excellent.[6]
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Photochemistry: The Norrish Type I Reaction
A key photochemical reaction of 2-methylcyclobutan-1-one is the Norrish Type I cleavage.

This reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond upon

photoirradiation.

Experimental Workflow: Photolysis of 2-
Methylcyclobutan-1-one
Below is a generalized workflow for studying the photochemistry of 2-methylcyclobutan-1-
one.

A generalized workflow for the photolysis of 2-methylcyclobutan-1-one.

Signaling Pathways and Logical Relationships
The Norrish Type I reaction of 2-methylcyclobutan-1-one proceeds through a series of steps

involving radical intermediates. The following diagram illustrates the logical progression of this

photochemical process.
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Logical pathway of the Norrish Type I reaction of 2-methylcyclobutan-1-one.

Applications in Drug Development
Cyclobutane rings are increasingly utilized in medicinal chemistry to impart favorable properties

to drug candidates.[7] The rigid, puckered conformation of the cyclobutane scaffold can be

used to:

Conformationally Restrain Flexible Molecules: By incorporating a cyclobutane ring, the

conformational freedom of a molecule can be reduced, potentially locking it into a bioactive

conformation.[8]

Improve Metabolic Stability: The replacement of more metabolically labile groups with a

cyclobutane moiety can enhance the pharmacokinetic profile of a drug candidate.[9]

Serve as a Scaffold for Novel Pharmacophores: 2-Methylcyclobutan-1-one can serve as a

starting material for the synthesis of more complex, biologically active molecules.[10][11][12]

[13] The ketone functionality allows for a variety of chemical transformations to introduce

further diversity.

While specific biological activities for 2-methylcyclobutan-1-one are not extensively

documented in publicly available literature, its derivatives are of interest in the exploration of

new chemical space for drug discovery. The introduction of the methyl group provides a point of

chirality and steric influence that can be exploited in the design of selective inhibitors or

receptor ligands. The development of synthetic routes to substituted cyclobutanes, such as the

flow chemistry approach for cyclobutanones, facilitates the creation of libraries of these

compounds for high-throughput screening.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.sigmaaldrich.com/US/en/product/aldrich/cds021461
https://pubchemlite.lcsb.uni.lu/e/compound/15199
https://pubs.rsc.org/en/content/articlelanding/2017/re/c7re00020k
https://pubs.rsc.org/en/content/articlelanding/2017/re/c7re00020k
https://www.researchgate.net/publication/314268183_Flow_Synthesis_of_Cyclobutanones_via_22_Cycloaddition_of_Keteneiminium_Salts_and_Ethylene_Gas
https://scispace.com/pdf/flow-synthesis-of-cyclobutanones-via-2-2-cycloaddition-of-16abinx6bc.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://lifechemicals.com/blog/building-blocks/341-explore-our-novel-cyclobutane-derivatives
https://img01.pharmablock.com/pdf/guanwang/4_3.pdf
https://www.researchgate.net/publication/305451314_Cyclobutanones_as_Useful_Synthons_for_the_Preparation_of_Bioactive_Molecules_and_Fused-Ring_Chemicals
https://pmc.ncbi.nlm.nih.gov/articles/PMC4167917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4167917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4167917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7038231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7038231/
https://pubmed.ncbi.nlm.nih.gov/31984910/
https://pubmed.ncbi.nlm.nih.gov/31984910/
https://www.benchchem.com/product/b075487#2-methylcyclobutan-1-one-iupac-name-and-cas-number
https://www.benchchem.com/product/b075487#2-methylcyclobutan-1-one-iupac-name-and-cas-number
https://www.benchchem.com/product/b075487#2-methylcyclobutan-1-one-iupac-name-and-cas-number
https://www.benchchem.com/product/b075487#2-methylcyclobutan-1-one-iupac-name-and-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075487?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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